(S)-1-(4-tert-butylphenyl)ethanamine
Overview
Description
“(S)-1-(4-tert-butylphenyl)ethanamine” is a chemical compound with the CAS Number: 511256-37-4 . It has a molecular weight of 177.29 and its molecular formula is C12H19N . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “(S)-1-(4-tert-butylphenyl)ethanamine” is1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1
. The SMILES string representation is CC(N)c1ccc(cc1)C(C)(C)C
. Physical And Chemical Properties Analysis
“(S)-1-(4-tert-butylphenyl)ethanamine” is a liquid . The predicted properties include a melting point of 46.46°C , a boiling point of approximately 253.6°C at 760 mmHg , a density of approximately 0.9 g/cm³ , and a refractive index of n20D 1.51 .Scientific Research Applications
Environmental Impact and Analytical Detection
(S)-1-(4-tert-butylphenyl)ethanamine, part of the broader class of compounds that includes butylated hydroxytoluene (BHT), has been a subject of environmental studies due to its widespread use as an antioxidant in food and plastics. The degradation of BHT into 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO) and its presence in various water bodies have been documented. An analytical method combining solid phase extraction (SPE) with gas chromatography/mass spectrometry (GC/MS) has been developed to quantify BHT and BHT-CHO in environmental samples, revealing their widespread distribution in rivers, ground, rain, and drinking water in Germany, with concentrations of BHT ranging from 7-791 ng l^(-1) and BHT-CHO between 29 and 223 ng l^(-1) (Fries & Püttmann, 2002).
Steric Effects on Molecular Stability
Research into the structural properties of molecules with bulky tert-butyl groups has shown that steric crowding can actually stabilize otherwise labile molecules. For example, hexaphenylethane, traditionally considered unstable due to steric repulsion between phenyl rings, becomes stabilized when bulky tert-butyl groups are added to the meta positions of each phenyl ring. This stabilization is attributed to attractive dispersion interactions between the substituents, demonstrating the complex interplay between steric hindrance and molecular stability (Grimme & Schreiner, 2011).
Development of Novel Antitumor Agents
Efforts in medicinal chemistry have led to the synthesis of novel compounds related to (S)-1-(4-tert-butylphenyl)ethanamine, focusing on enhancing the lipophilicity and cellular uptake of bioactive molecules. Compounds such as 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and tested for their antitumor activities. Initial studies have identified compounds with significant in vitro anti-cancer activity, highlighting the potential of these molecules as leads for the development of new cancer treatments (Maftei et al., 2016).
Novel Approaches in Efflux Pump Inhibition
The synthesis and investigation of 1-(1H-indol-3-yl)ethanamine derivatives have provided insights into the development of potent inhibitors for the Staphylococcus aureus NorA efflux pump. These compounds have shown the ability to restore the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains of S. aureus, presenting a promising strategy for overcoming antibiotic resistance (Héquet et al., 2014).
Advanced Materials and Catalysis
(S)-1-(4-tert-butylphenyl)ethanamine and related compounds have been explored in the context of materials science and catalysis. For instance, palladium-catalyzed reactions involving tert-butylphenylphosphinate have demonstrated the influence of ligands and solvents on regioselectivity, pointing to applications in the synthesis of advanced materials and fine chemicals (Nune & Tanaka, 2007).
Safety And Hazards
The safety information for “(S)-1-(4-tert-butylphenyl)ethanamine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, P501 . These suggest measures to prevent exposure and advise on what to do if exposure occurs .
properties
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427524 | |
Record name | (S)-1-(4-tert-butylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-tert-butylphenyl)ethanamine | |
CAS RN |
511256-37-4 | |
Record name | (αS)-4-(1,1-Dimethylethyl)-α-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=511256-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-(4-tert-butylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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